![molecular formula C16H17N5O B6443337 N-[(2-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 2548993-93-5](/img/structure/B6443337.png)
N-[(2-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine, also known as NMP-4-Pyrazole, is a small molecule with a wide range of applications in research and lab experiments. It is a member of the pyrimidine family and is used as a building block for the synthesis of other compounds. NMP-4-Pyrazole is an important compound for scientists, as it has many potential uses in biomedical and pharmaceutical research.
Mechanism of Action
Target of Action
The primary target of this compound is JAK1 (Janus kinase 1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway, which is involved in cell growth, survival, development, and differentiation .
Mode of Action
This compound acts as a selective inhibitor of JAK1 . By binding to the kinase domain of JAK1, it prevents the phosphorylation and activation of STAT proteins, thereby inhibiting the JAK-STAT signaling pathway .
Biochemical Pathways
The inhibition of the JAK-STAT signaling pathway by this compound can have various downstream effects. These effects depend on the specific STAT proteins involved and the type of cells in which they are expressed .
Pharmacokinetics
The compound exhibits good ADME (Absorption, Distribution, Metabolism, and Excretion) properties . In vitro ADME, hERG, kinase profiling, and pharmacokinetic tests have been performed to optimize this compound as a lead . Mouse and rat in vivo studies have verified its desired efficacies .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its inhibition of the JAK-STAT signaling pathway . This can lead to changes in gene expression and cellular functions, potentially resulting in therapeutic effects in diseases where the JAK-STAT pathway is implicated .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the specific cellular environment, the presence of other compounds or drugs, and the physiological state of the organism
Advantages and Limitations for Lab Experiments
N-[(2-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-aminele has a number of advantages for lab experiments. It is a relatively small molecule, making it easy to work with and manipulate. Additionally, it is relatively inexpensive and can be easily obtained from chemical suppliers. However, it also has some limitations. It is a relatively unstable molecule and can be easily degraded by heat, light, and air. Additionally, it can be difficult to accurately measure its concentration in solution.
Future Directions
There are a number of potential future directions for research involving N-[(2-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-aminele. One potential area of research is the development of novel therapeutic agents for the treatment of cancer and other diseases. Additionally, further research could be done to better understand the mechanism of action of N-[(2-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-aminele and its effects on biochemical and physiological processes. Additionally, research could be done to develop more stable forms of the molecule, as well as to develop methods for more accurately measuring its concentration in solution. Finally, further research could be done to explore the potential applications of N-[(2-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-aminele in other areas, such as drug delivery and imaging.
Synthesis Methods
N-[(2-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-aminele is synthesized through a multistep process that involves the use of a variety of organic compounds. The first step involves the reaction of 2-methoxy-phenylmethyl bromide with potassium tert-butoxide to form N-[(2-methoxyphenyl)methyl]amine. This is then reacted with 4-methyl-1H-pyrazol-1-yl chloride to form the desired N-[(2-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-aminele.
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-aminele has a wide range of applications in scientific research. It is used in the synthesis of other compounds, such as pharmaceuticals and biochemicals. It is also used in the development of new drugs, as it has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, N-[(2-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-aminele has been used in the development of novel therapeutic agents for the treatment of cancer and other diseases.
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-12-8-20-21(10-12)16-7-15(18-11-19-16)17-9-13-5-3-4-6-14(13)22-2/h3-8,10-11H,9H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXINDTZIWMGJGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)NCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.